molecular formula C7H5BrN2 B1524644 2-(Bromomethyl)nicotinonitrile CAS No. 116986-12-0

2-(Bromomethyl)nicotinonitrile

Cat. No.: B1524644
CAS No.: 116986-12-0
M. Wt: 197.03 g/mol
InChI Key: LZFBCKWHXALVPQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)nicotinonitrile: is an organic compound with the molecular formula C7H5BrN2. It is a derivative of nicotinonitrile, characterized by the presence of a bromomethyl group attached to the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)nicotinonitrile typically involves the bromination of nicotinonitrile. One common method is the reaction of nicotinonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems and optimized reaction parameters can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted nicotinonitrile derivatives.

    Oxidation: Nicotinic acid derivatives.

    Reduction: Primary amines.

Comparison with Similar Compounds

    2-(Chloromethyl)nicotinonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Methyl)nicotinonitrile: Lacks the halogen substituent, resulting in different reactivity and applications.

    2-(Hydroxymethyl)nicotinonitrile:

Uniqueness: 2-(Bromomethyl)nicotinonitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. This property is particularly valuable in organic synthesis and medicinal chemistry, where selective functionalization is often required .

Properties

IUPAC Name

2-(bromomethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-4-7-6(5-9)2-1-3-10-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFBCKWHXALVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697152
Record name 2-(Bromomethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116986-12-0
Record name 2-(Bromomethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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